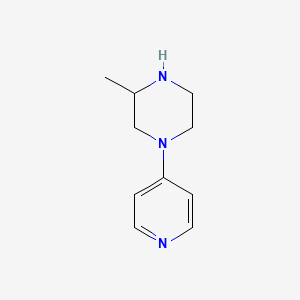

3-Methyl-1-(pyridin-4-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-pyridin-4-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-13(7-6-12-9)10-2-4-11-5-3-10/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZHIYIULRPPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Properties of 3 Methyl 1 Pyridin 4 Yl Piperazine

The synthesis of 3-Methyl-1-(pyridin-4-yl)piperazine can be achieved through established chemical reactions. One common method involves the coupling of 1-(3-methylpyrid-4-yl) piperazine (B1678402) with other chemical entities. google.com Another synthetic route could involve the reaction of 4-aminopyridine (B3432731) with a suitably substituted piperazine derivative. researchgate.net The precise reaction conditions, such as the choice of solvent and catalyst, are critical for achieving a good yield and purity of the final product. evitachem.com

The chemical properties of this compound are important for understanding its behavior in biological systems.

| Property | Value |

| Molecular Formula | C11H17N3 |

| Molecular Weight | 191.28 g/mol |

| LogP | 1.258 |

| pKa | The pKa of piperazine itself has two values, around 5.36 and 9.75, which will be modified by the substituents. taylorandfrancis.com The pyridine (B92270) nitrogen also has a pKa. The specific pKa values for this compound would require experimental determination. |

| Physical Form | Likely a solid at room temperature. sigmaaldrich.com |

Pharmacological Profile and Mechanism of Action

The pharmacological profile of 3-Methyl-1-(pyridin-4-yl)piperazine and its analogs is an active area of investigation. Piperazine (B1678402) derivatives are known to interact with a variety of receptors and enzymes in the central nervous system and other parts of the body. researchgate.net

The primary pharmacological targets for pyridin-4-ylpiperazine derivatives often include G-protein coupled receptors (GPCRs) and ion channels. For instance, related compounds have been investigated as antagonists for the histamine (B1213489) H3 receptor and the sigma-1 receptor, both of which are implicated in pain and neurodegenerative disorders. nih.gov

The mechanism of action at a molecular level typically involves the binding of the compound to a specific site on the target protein, which then modulates its activity. This can lead to a cascade of downstream effects that produce the observed pharmacological response. The binding affinity and potency of these compounds are key parameters that are determined through in vitro assays.

Pharmacological Investigations and Biological Mechanisms of Action

Receptor Target Engagement and Modulatory Effects

The multi-target profile is a hallmark of many arylpiperazine derivatives. Research on structurally similar compounds indicates that 3-Methyl-1-(pyridin-4-yl)piperazine likely interacts with a variety of G-protein coupled receptors (GPCRs), including histamine (B1213489), sigma, dopamine (B1211576), and serotonin (B10506) receptors, and may also modulate metabotropic glutamate (B1630785) receptors. vulcanchem.comnih.govnih.govnih.gov The presence of the pyridinyl-piperazine core is a key determinant of this broad activity. nih.gov

Histamine H3 Receptor Antagonism and Inverse Agonism

Derivatives of piperazine (B1678402) are recognized for their interaction with histamine H3 receptors. mdpi.com The H3 receptor, a presynaptic autoreceptor, regulates the release of histamine and other key neurotransmitters like acetylcholine, dopamine, and serotonin. nih.gov Antagonists and inverse agonists at this receptor can increase the release of these neurotransmitters, a mechanism pursued for treating cognitive and sleep-wake disorders. nih.govmdpi.com While the piperazine core is a common feature in H3 receptor ligands, studies comparing piperazine and piperidine (B6355638) derivatives have shown that this core can influence affinity. For instance, replacing a piperidine with a piperazine ring in some dual-activity compounds maintained H3 receptor affinity while significantly reducing affinity for the sigma-1 receptor. nih.govacs.orgnih.gov This suggests that the 4-(pyridin-4-yl)piperazin-1-yl core is compatible with H3 receptor binding.

Dopamine Receptor Interactions (e.g., D4 Receptor Agonism)

The arylpiperazine structure is a well-established pharmacophore for dopamine D2-like receptors, with a particular emphasis on the D4 subtype. nih.govchemrxiv.org The dopamine D4 receptor is a target for neuropsychiatric conditions due to its role in cognition and decision-making. nih.govchemrxiv.org A number of 1-aryl-piperazine derivatives have been developed as potent and selective D4 receptor agonists. nih.govacs.org Specifically, the pyridinyl-piperazine moiety has been identified as a crucial structural element for conferring D4 agonist activity. nih.govnih.gov Structure-activity relationship studies have confirmed that a pyridine (B92270) ring linked to the N-4 position of the piperazine is superior for D4 agonism. nih.govacs.org

Serotonin Receptor (e.g., 5-HT7, SERT) Interactions

The serotonergic system is another primary domain for arylpiperazine compounds. The pyridinyl-piperazine moiety is a key pharmacophore element for binding to both 5-HT1A and 5-HT7 serotonin receptors. nih.gov Dual 5-HT1A/5-HT7 receptor ligands are being investigated as potential antidepressants. nih.gov A study of indanone derivatives identified a compound containing a 3-(4-(pyridin-2-yl)piperazin-1-yl)propyl structure as a potent dual 5-HT1A agonist and 5-HT7 antagonist. nih.gov Other studies on different scaffolds have also highlighted the importance of the 4-arylpiperazine moiety for affinity at various serotonin receptors, including the serotonin transporter (SERT). ppm.edu.plmdpi.comacs.org

Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) represent a therapeutic strategy for enhancing cognitive function and treating CNS disorders. researchgate.netnih.gov These modulators bind to a site distinct from the endogenous ligand, glutamate, and "fine-tune" excitatory neurotransmission. acs.orgnih.gov While specific data on this compound is not available, other complex piperazine derivatives, such as 1-(4-(2,4-dichlorophenyl)piperazin-1-yl)-2-((pyridin-4-ylmethyl)amino)ethanone, have been explored in the context of mGluR5 modulation, suggesting that the piperazine scaffold can be directed to interact with this receptor class. acs.org

Other G-Protein Coupled Receptor (GPCR) Interactions

Interactive Data Table: Anticipated Receptor Interactions for this compound

This table summarizes the likely pharmacological activities based on structure-activity relationships from related compounds. Specific binding affinities (Ki) are not available for this exact compound.

| Receptor Target | Anticipated Functional Activity | Relevant Structural Analogs |

| Histamine H3 Receptor | Antagonist / Inverse Agonist | 4-(Pyridin-4-yl)piperazin-1-yl derivatives nih.govacs.org |

| Sigma σ1 Receptor | Ligand (likely lower affinity than piperidine analogs) | 4-(Pyridin-4-yl)piperazin-1-yl derivatives nih.govacs.org |

| Sigma σ2 Receptor | Ligand | Piperazine derivatives nih.govacs.org |

| Dopamine D4 Receptor | Agonist | 1-Aryl-3-(4-pyridinepiperazin-1-yl)propanone oximes nih.govacs.org |

| Serotonin 5-HT7 Receptor | Ligand (Agonist or Antagonist) | Pyridinyl-piperazine derivatives nih.gov |

| Serotonin 5-HT1A Receptor | Ligand (Agonist or Antagonist) | Pyridinyl-piperazine derivatives nih.gov |

| Serotonin Transporter (SERT) | Ligand | Arylpiperazine derivatives ppm.edu.pl |

| Metabotropic Glutamate Receptor 5 (mGluR5) | Possible Positive Allosteric Modulator | Complex piperazine derivatives acs.org |

Enzyme Inhibition and Allosteric Modulation

The compound this compound and its derivatives have been the subject of various studies to determine their potential as enzyme inhibitors. These investigations have revealed inhibitory activity against a range of enzymes implicated in different diseases.

Leishmania Cytochrome P450 Enzymes (CYP51, CYP5122A1) Inhibition

Research has identified certain N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides as inhibitors of cytochrome P450 enzymes in Leishmania, specifically CYP51 and CYP5122A1. google.comnih.gov These enzymes are crucial for the biosynthesis of sterols in the parasite. google.comnih.gov

Screening of a compound library led to the discovery of two structurally related classes of inhibitors for these enzymes. nih.govacademicanalytics.com Analogs of one hit compound, N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide, were found to be potent inhibitors of CYP51 but showed weaker activity against CYP5122A1 and limited inhibition of L. donovani promastigote growth. nih.govacademicanalytics.com Conversely, analogs of another hit, N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide, demonstrated stronger inhibition of both CYP5122A1 and the proliferation of L. donovani promastigotes, while still maintaining selectivity for CYP51 inhibition. nih.gov

Notably, two compounds in this latter series, N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) and N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18i), displayed modest selectivity in inhibiting the proliferation of L. donovani promastigotes compared to their effect on J774 macrophages and were also effective against intracellular L. donovani. nih.gov This suggests a potential therapeutic window for these compounds.

Further structural modifications, such as replacing the 4-pyridyl ring with an imidazole (B134444) group, resulted in a compound with approximately fourfold selectivity for CYP5122A1 over CYP51. nih.gov This compound also inhibited the proliferation of L. major promastigotes and led to the accumulation of 4-methylated sterols in their membranes, confirming its role in blocking sterol demethylation. nih.gov These findings highlight the potential of these piperazine derivatives as dual inhibitors of CYP51 and CYP5122A1 for the development of new anti-leishmanial agents. nih.govacademicanalytics.com

Table 1: Inhibitory Activity of Selected Piperazine Derivatives against Leishmania Enzymes and Promastigotes

| Compound | Target | IC50 (µM) | L. donovani Promastigote Inhibition (EC50, µM) |

| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide analog | CYP51 | Strong Inhibition | Weak |

| N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18e) | CYP5122A1 & CYP51 | --- | Low micromolar range |

| N-(4-((3,5-di-tert-butylbenzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide (18i) | CYP5122A1 & CYP51 | --- | Low micromolar range |

| 4-(2-(1H-imidazol-1-yl)ethyl)-N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)piperazine-1-carboxamide (18p) | CYP5122A1 & CYP51 | ≤ 1 | --- |

Tyrosine Kinase Inhibition Pathways (e.g., Bcr-Abl Tyrosine Kinase)

The Bcr-Abl tyrosine kinase is a constitutively active enzyme that is a hallmark of chronic myelogenous leukemia (CML). nih.govwikipedia.org The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of this disease. nih.govwikipedia.org

The core structure of many Bcr-Abl inhibitors includes a pyridyl group, which has been shown to enhance cellular activity. nih.gov Structure-activity relationship studies have demonstrated that specific substitutions on the phenyl ring are crucial for inhibitory action against tyrosine kinases. nih.gov For instance, the addition of a methyl group ortho to the amino group can increase the selectivity for Bcr-Abl. nih.gov

One such inhibitor, a chloro-derivative of imatinib (B729) named cmp-584, which is 3-chloro-4-(4-methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide, has demonstrated potent anti-Abl activity. haematologica.org This compound exhibits an IC50 of 8 nM against recombinant Bcr/Abl protein and between 0.1–10 nM in cell-based assays. haematologica.org It is significantly more active than imatinib in cellular assays, with a potency ranging from 20 to 300 times greater. haematologica.org

Another potent pan-inhibitor of Bcr-Abl, including the resistant T315I mutant, is AP24534. acs.org This compound, 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide, inhibits both native Bcr-Abl and the T315I mutant with low nanomolar IC50 values. acs.org

Table 2: Inhibitory Activity of Selected Compounds against Bcr-Abl Tyrosine Kinase

| Compound | Target | IC50 |

| cmp-584 | Recombinant Bcr/Abl protein | 8 nM |

| cmp-584 | Cell-based assays | 0.1–10 nM |

| AP24534 | Native Bcr-Abl | Low nM |

| AP24534 | T315I mutant Bcr-Abl | Low nM |

Transglutaminase 2 Inhibition

Transglutaminase 2 (TGase 2) is a multifaceted enzyme implicated in a variety of cellular processes and linked to several diseases, including cancer and fibrosis. nih.govvu.nl Research into irreversible inhibitors of TGase 2 has led to the synthesis of Nε-acryloyllysine piperazides. hzdr.de Extensive structural modifications on these compounds, particularly the introduction of fluorine-containing substituents, have been performed to explore their potential as radiotracers for positron emission tomography. hzdr.de

Kinetic characterization of these novel compounds revealed inhibitory activities in the range of 100-10,000 M⁻¹s⁻¹. hzdr.de This has allowed for the development of comprehensive structure-activity relationships. hzdr.de Furthermore, selectivity profiling of certain compounds demonstrated excellent selectivity for TGase 2 over other transglutaminases. hzdr.de Cell-impermeable inhibitors have been designed to specifically target extracellular TG2, helping to elucidate the distinct roles of intracellular and extracellular forms of the enzyme. nih.gov

Rho Kinase (ROCK) Inhibition

Rho-associated kinases (ROCK) are serine/threonine kinases that are key regulators of the actin cytoskeleton and are involved in processes like smooth muscle contraction and cell migration. nih.govnih.gov Consequently, ROCK inhibitors are being investigated for their therapeutic potential in a range of diseases. nih.gov

A series of 4-aryl-5-aminomethyl-thiazole-2-amines have been synthesized and screened for their inhibitory activity against ROCK. nih.gov The results indicated that these derivatives possess varying degrees of ROCK II inhibitory activity, with the most potent compound in the series exhibiting an IC50 value of 20 nM. nih.gov Preliminary structure-activity relationship studies suggest that compounds with a 4-pyridine substitution are generally more potent than those with a 3-pyridine substitution. nih.gov

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govgoogle.com Under hyperglycemic conditions, the increased activity of this pathway is a key factor in the development of long-term diabetic complications. nih.gov Therefore, aldose reductase inhibitors are being explored as a therapeutic strategy. nih.gov

A series of 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives have been synthesized and shown to have potential as aldose reductase inhibitors. nih.gov Additionally, new 2-[(4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides have been evaluated for their inhibitory capacity on aldose reductase. researchgate.net Within this series, two compounds, 2-[(4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio]-N-(5-nitrothiazol-2-yl)acetamide and 2-[(4-amino-5-(3-pyridyl)-4H-1,2,4-triazol-3-yl)thio]-N-(6-nitrobenzothiazol-2-yl)acetamide, were identified as the most effective inhibitors, with Ki values of 0.04 ± 0.01 µM and 0.08 ± 0.02 µM, respectively. researchgate.net

In Vitro Cellular Activities and Phenotypic Effects

Arylpiperazine derivatives have been synthesized and evaluated for their in vitro cytotoxic activities against various human cancer cell lines, including prostate, liver, breast, and colon cancer. mdpi.comresearchgate.net

In a study focusing on human prostate cancer cell lines (PC-3, LNCaP, and DU145), certain arylpiperazine derivatives demonstrated significant cytotoxic activities. mdpi.com For instance, compounds with a pyrimidinyl moiety at the 4-position of the piperazine ring showed beneficial anti-cancer activity. mdpi.com Specifically, some compounds exhibited strong cytotoxicity against LNCaP cells with IC50 values below 5 µM, and one compound was particularly potent against DU145 cells with an IC50 of 8.25 µM. mdpi.com However, these compounds also showed cytotoxicity towards normal human epithelial prostate cells. mdpi.com

Another study synthesized a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives and tested their cytotoxicity against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. researchgate.net Several of these compounds showed comparable activity to the reference drug 5-fluorouracil, and some even had lower IC50 concentrations. researchgate.net The most potent compound's cytotoxic effect on HUH7 and MCF7 cells was visualized through Hoechst staining, indicating apoptosis induction. researchgate.net

Furthermore, a pyridine analog of the antitumor drug dacarbazine (B1669748) was synthesized to investigate the role of the imidazole ring in its anticancer activity. brieflands.com The pyridine analog showed a lower EC50 value (33 µM) compared to dacarbazine (56 µM) in isolated rat hepatocytes. brieflands.com Both compounds induced the formation of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and caused lysosomal membrane rupture, suggesting a similar mechanism of cytotoxicity. brieflands.com

Table 3: Cytotoxic Activity of Selected Piperazine Derivatives

| Compound Class | Cell Line(s) | Activity |

| Arylpiperazine derivatives | LNCaP, DU145 | IC50 < 5 µM (LNCaP), IC50 = 8.25 µM (DU145) |

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives | HUH7, MCF7, HCT116 | Comparable or better than 5-fluorouracil |

| Pyridine analog of dacarbazine | Isolated rat hepatocytes | EC50 = 33 µM |

Antiprotozoal Activities (e.g., Antileishmanial)

Derivatives of pyridinylpiperazine have been identified as potential inhibitors of enzymes crucial for the survival of Leishmania parasites, the causative agents of leishmaniasis. Specifically, N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides have been investigated for their inhibitory effects on Leishmania CYP51 and CYP5122A1, enzymes involved in sterol biosynthesis. nih.gov

One study highlighted that analogs of N-(4-(benzyloxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide were potent inhibitors of both CYP5122A1 and the proliferation of Leishmania donovani promastigotes. nih.gov Another analog, where the 4-pyridyl ring was replaced with an imidazole, showed selective inhibition of CYP5122A1 over CYP51 and inhibited the growth of L. major promastigotes. nih.gov This compound was also found to disrupt sterol biosynthesis in the parasite, indicating its mechanism of action. nih.gov

Furthermore, research on imidazo[1,2-a]pyridine (B132010) fused triazole analogues linked to a piperazine moiety has demonstrated their potential as antileishmanial agents. nih.govsci-hub.se These findings underscore the potential of piperazine-containing compounds in the development of new treatments for leishmaniasis. nih.gov

Antimycobacterial Efficacy (e.g., Antitubercular Activity against Mycobacterium tuberculosis)

The global health threat of tuberculosis, particularly drug-resistant strains, has spurred research into novel therapeutic agents. Derivatives of this compound have shown promise in this area.

A series of N-substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. rsc.org Several compounds in this series exhibited significant antitubercular activity, with some showing 50% inhibitory concentrations (IC50) in the low micromolar range. rsc.org Notably, these active compounds were found to be non-toxic to human embryonic kidney cells. rsc.org

Another study focused on hybrid compounds of 1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine (BM212) and another antitubercular drug, SQ109. acs.org Several of these new pyrrole (B145914) derivatives demonstrated high activity against Mycobacterium tuberculosis, including multidrug-resistant clinical isolates. acs.org One compound, in particular, exhibited low toxicity to eukaryotic cells, marking it as a promising candidate for further development. acs.org

Furthermore, research into 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues revealed that modification of the piperazine ring, such as the inclusion of a methyl group at the 3-position, can significantly impact both biochemical and whole-cell activity against M. tuberculosis. nih.gov This highlights the importance of the piperazine scaffold in designing new antitubercular agents.

Antineoplastic and Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HepG2)

The cytotoxic potential of this compound derivatives against various cancer cell lines has been extensively investigated.

One study synthesized a series of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles and tested their cytotoxicity against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines. researchgate.net Several of these compounds showed anticancer activity comparable to the reference drug 5-fluorouracil, with some even exhibiting lower IC50 concentrations. researchgate.net The most potent compound induced apoptosis in HUH7 and MCF7 cells, a mechanism similar to the action of the established anticancer drug paclitaxel. researchgate.net

Another research effort focused on novel imidazo[1,2-a]pyridine derivatives linked to piperazine. researchgate.net Fluorine-containing compounds within this series displayed effective cytotoxicity against HepG2 (liver cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines. researchgate.net Certain compounds were found to be particularly potent against HeLa and HepG2 cells. researchgate.net

Furthermore, N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues of a piperazine derivative were synthesized and showed growth-inhibitory activities against leukemia and some solid tumor cell lines. nih.gov The most potent of these compounds exhibited IC50 values in the low micromolar range and was selected for further investigation into its mode of action on MCF-7 breast cancer cells. nih.gov

Table 1: Cytotoxic Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indoles | HUH7, MCF7, HCT116 | Cytotoxicity, Apoptosis induction | researchgate.net |

| Imidazo[1,2-a]pyridine-piperazine derivatives | HepG2, HeLa, MDA-MB-231 | Cytotoxicity | researchgate.net |

| N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues | Leukemia, Solid tumors, MCF-7 | Growth inhibition | nih.gov |

| 5-Pyridyl-1,3,4-oxadiazole derivatives | MCF-7 | Cytotoxicity | jst.go.jp |

| Arylpiperazine derivatives | LNCaP, DU145 | Cytotoxicity | mdpi.commdpi.com |

Antiviral Activities (e.g., HCV, HIV)

The piperazine scaffold is a key component in the development of antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).

A significant discovery in HIV research was the development of 4-benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806). nih.govacs.org This compound acts as a novel HIV-1 attachment inhibitor by interfering with the interaction between the viral surface protein gp120 and the host cell's CD4 receptor. nih.govacs.org Structure-activity relationship studies revealed that the 3-(R)-methyl group on the piperazine moiety is crucial for its potent antiviral activity. rsc.org Further optimization of this class of azaindole derivatives led to the identification of clinical candidates that demonstrated antiviral activity in HIV-1-infected individuals. acs.org

In the context of HCV, a patent describes piperidin-4-ylpiperazine compounds, including 1-(3-Methyl-pyridin-4-yl)-4-[1-(1-phenyl-ethyl)-piperidin-4-yl]-piperazine, for the treatment of HCV infection. google.com Another patent details a crystalline form of a pyridyl-piperazinyl compound that inhibits viral replication in HCV replicon assays. google.com These findings highlight the therapeutic potential of piperazine derivatives in combating HCV.

Anti-inflammatory and Antinociceptive Responses

Piperazine derivatives have also been explored for their potential to alleviate inflammation and pain.

One study investigated a new piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), for its anti-nociceptive and anti-inflammatory effects. nih.gov In animal models, this compound reduced licking time in both the neurogenic and inflammatory phases of the formalin test and increased latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov Furthermore, it reduced paw edema and inflammatory cell migration in carrageenan-induced inflammation models. nih.gov The study suggested that the serotonergic pathway mediates these effects. nih.gov

The broad potential of the piperazine scaffold in developing analgesic and anti-inflammatory drugs is supported by the diverse pharmacological activities observed in various N-cinnamylpiperazine derivatives. researchgate.net

Modulation of Neurotransmission and Neuromodulation

The structural features of piperazine derivatives make them suitable candidates for interacting with targets in the central nervous system, including neurotransmitter receptors.

Research into piperazine and piperidine derivatives has identified them as histamine H3 and sigma-1 receptor antagonists with potential antinociceptive properties. nih.gov A comparative analysis of derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core versus a piperidine core revealed significant differences in their affinity for the sigma-1 receptor. nih.gov This difference was attributed to variations in their protonation states at physiological pH, which influences their binding characteristics. nih.gov

Influence of Methyl Substitution on the Piperazine Ring on Biological Activity

The presence and position of a methyl group on the piperazine ring can significantly modulate the biological activity of 1-(pyridin-4-yl)piperazine analogues. This substitution can affect the compound's conformation, steric profile, and interaction with receptor binding pockets.

For instance, in a series of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines developed as kappa opioid receptor antagonists, the (S)-3-methyl substitution was a key feature of potent compounds. nih.gov The introduction of a methyl group can also influence activity in other compound classes. In a series of inhibitors of Farnesyl-Protein Transferase (FPT), a small alkyl substituent like a methyl group on the pyridine ring resulted in a very potent inhibitor, whereas bulkier groups led to inactive compounds. acs.org

The position of the methyl group is crucial. Studies on sarsasapogenin (B1680783) derivatives showed that methyl substitution at the 3-position of a terminal benzene (B151609) ring on a piperazine moiety was more beneficial for enzymatic activity than substitution at the 4-position. nih.gov Similarly, in the context of anticancer activity, the substitution pattern on the piperazine ring has a significant influence on cytotoxicity against various cell lines. tandfonline.comcsic.es For example, leaving the piperazine ring unsubstituted was found to be better for anti-K562 activity in one series of flavone (B191248) derivatives. tandfonline.com

The table below illustrates the impact of substitutions on the piperazine ring on anticancer activity.

| Compound Class | Substitution on Piperazine Moiety | Effect on Biological Activity | Reference |

|---|---|---|---|

| Berberine Analogs | 3-position of the phenyl ring | Most effective against HeLa cells (IC50 = 3.983 ± 0.07 µg/mL) | nih.gov |

| Berberine Analogs | 3,4-dichlorophenyl | Most active among derivatives tested (IC50 = 5.782 ± 0.55 µg/mL) | nih.gov |

| Flavon-7-yl)amidrazones | Unsubstituted | Better for anti-K562 activity | tandfonline.com |

| Purine steroid-nucleosides | N4-position | Significant influence on cytotoxicity | tandfonline.com |

Role of Pyridine Nitrogen Position and Substitution Patterns on Receptor Affinity and Efficacy

The position of the nitrogen atom within the pyridine ring (i.e., 2-, 3-, or 4-pyridyl) and the pattern of substitution on this ring are fundamental determinants of receptor affinity and selectivity.

Studies on a series of pyridylpiperazines as sigma (σ) receptor ligands demonstrated that the nitrogen's location dictates selectivity between σ₁ and σ₂ subtypes. nih.gov Specifically, (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ₁ receptors, whereas (2-pyridyl)piperazines show a preference for σ₂ receptors. nih.gov This highlights that for developing selective σ₂ ligands, the (2-pyridyl)piperazine scaffold is optimal. nih.gov

Similarly, in the context of dopamine D4 receptor ligands, substitution on the terminal arylpiperazine ring can modulate functional activity. nih.gov Replacing a phenyl ring with a heterocyclic system like pyridine is generally disadvantageous for D₂ receptor affinity, though a pyridin-2-yl group can maintain moderate activity. tandfonline.com In contrast, a pyridin-3-yl substituent often leads to a drastic decrease in activity at D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. tandfonline.com For 5-HT₇ receptor ligands, a pyridine ring can replace a pyrimidine (B1678525) core without a dramatic loss of binding affinity. mdpi.com

Further substitutions on the pyridine ring also fine-tune the activity. For transglutaminase 2 inhibitors, moving the pyridine nitrogen from the ortho- to the meta-position relative to the piperazine linkage doubles the inhibitory potential, with a further doubling achieved by moving it to the para-position. hzdr.de For FPT inhibitors, halogen substitution at the 3-position of the pyridine ring showed that chloro, bromo, and iodo analogues were equipotent, while the fluoro analogue was significantly less active. acs.org

The following table summarizes the influence of pyridine nitrogen position on sigma receptor affinity.

| Pyridine Nitrogen Position | Receptor Preference | Reference |

|---|---|---|

| 4-pyridyl | σ₁ receptor | nih.gov |

| 3-pyridyl | σ₁ receptor | nih.gov |

| 2-pyridyl | σ₂ receptor | nih.gov |

Impact of Linker Chemistry and Spacer Length on Pharmacological Profiles

The linker, or spacer, that connects the pyridinylpiperazine moiety to another part of the molecule plays a critical role in defining the pharmacological profile. nih.govsymeres.com Its length, flexibility, and chemical nature influence how the ligand orients itself within the receptor binding site.

For sigma receptor ligands, a phenylpropyl linker in (3-pyridyl)piperazine and (2-pyridyl)piperazine derivatives resulted in higher affinity for both σ₁ and σ₂ receptors compared to a phenylethyl linker. nih.gov In a series of histamine H₃ receptor (H₃R) ligands, extending the alkyl chain length between the piperazine and a tert-butyl group decreased affinity. nih.gov For dopamine D₂ receptor antagonists, a cyclohexylethyl spacer was found to be the most active in a series of 2-pyridylpiperazines. acs.org

The chemical composition of the linker is also vital. In the development of antibody-drug conjugates (ADCs), the linker's chemistry (e.g., cleavable vs. non-cleavable) is a key parameter that modulates stability and payload release. nih.gov Shorter linkers can increase ADC stability by keeping the payload within the steric shield of the antibody. nih.gov For arylpiperazinylalkylthiobenzimidazole derivatives acting as 5-HT₁ₐ receptor ligands, the length of the alkyl spacer significantly influenced affinity. researchgate.net

Conformational Flexibility and Rigidity of the Piperazine Core in Ligand Binding

The conformational state of the piperazine ring is a crucial factor in ligand binding and biological activity. nih.gov The piperazine core typically adopts a chair conformation to minimize steric strain. researchgate.net This conformation is considered essential for the activity of certain inhibitors, such as those targeting HIV-1 attachment. researchgate.net

The flexibility of the piperazine ring allows it to adapt its conformation upon binding to a target, a process that can be more important for inhibitory activity than generally assumed. nih.govresearchgate.net However, in some cases, a more rigid structure is preferred. The introduction of conformational constraints can be a useful strategy in drug design to lock the molecule in its proposed bioactive conformation. nih.gov

Computational studies, such as molecular docking and dynamics, are often used to predict the binding mode and conformational adaptability of piperazine derivatives. nih.gov For instance, analysis of N,N-substituted piperazine-1-carboxamides showed that an equatorial orientation of a substituent could be stabilized by interactions within the binding pocket, even if it is otherwise unfavorable. acs.org The inherent flexibility of the piperazine core is a key feature for its utility as a scaffold, but this flexibility needs to be carefully considered and sometimes constrained to achieve optimal binding. researchgate.net

Protonation State Effects on Target Interaction and Biological Efficacy

The basic nitrogen atoms in the piperazine and pyridine rings mean that the protonation state of this compound analogues is highly dependent on the physiological pH. ijcce.ac.ir This protonation state directly affects how the molecule interacts with its biological target. nih.govresearchgate.net

The pKa of the piperazine nitrogens is a critical parameter. nih.gov A change in the protonation state can dramatically alter a compound's inhibitory potency. nih.gov For example, a comparison between a piperazine-containing compound and its piperidine analogue revealed that the difference in inhibitory potency at the σ₁ receptor was due to their different protonation states at physiological pH (7.4). nih.gov The piperazine derivative exists as a mixture of monoprotonated and diprotonated forms, while the piperidine analogue is almost exclusively monoprotonated. nih.gov The protonated nitrogen of a piperazine ring can form crucial cation-π interactions with aromatic residues, such as Tyr334, in the binding site of enzymes like acetylcholinesterase. nih.gov

Furthermore, the pH of the local environment can be a controlling parameter for the efficacy of piperazine derivatives. nih.gov For a series of piperazine-based permeation enhancers, treatments with a final pH between 8.7 and 9.6 were found to be effective and non-cytotoxic. nih.gov This underscores the importance of considering the protonation state and local pH when designing and evaluating pyridinylpiperazine derivatives.

Development of Pharmacophore Models for Pyridin-4-ylpiperazine Derivatives

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. acs.org Such models are invaluable for designing new ligands with improved affinity and selectivity.

For dopamine D₄ receptor antagonists, pharmacophore models have been successfully developed based on structurally diverse ligands, including pyridinylpiperazine derivatives. nih.govresearchgate.net These models typically include key features like aromatic rings and a basic nitrogen atom. researchgate.net Comparison of pharmacophore models for D₄ and D₂ receptors has provided insights into the molecular properties that govern subtype selectivity, suggesting that the nature of the interactions with aromatic ring systems is a major determinant. nih.gov

Pharmacophore models have also been developed for other targets. For dopamine D₄ receptor ligands, studies indicate that both the heteroarylmethyl moiety and the phenylpiperazine moiety play key roles in determining efficacy. nih.gov For TRPV1 antagonists, pharmacophore-based clustering has been used to identify features that modulate receptor activity. nih.gov These models serve as a powerful tool in virtual screening and the rational design of novel pyridin-4-ylpiperazine derivatives with tailored pharmacological profiles. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. bohrium.comnih.govnih.gov DFT methods, such as B3LYP with a 6-31G(d,p) or higher basis set, are used to optimize the molecular geometry and calculate various electronic properties. bohrium.comresearchgate.net

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides insights into the molecule's chemical stability and reactivity. bohrium.comresearchgate.net A smaller energy gap generally indicates higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions. bohrium.comresearchgate.net These maps are valuable for predicting sites of interaction with biological targets. bohrium.comresearchgate.net For piperazine derivatives, negative potential is often localized around the nitrogen atoms, indicating their role as potential hydrogen bond acceptors. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and intramolecular interactions, which can influence the molecule's conformation and binding affinity. tandfonline.com

These quantum chemical studies provide a fundamental understanding of the intrinsic properties of this compound, guiding the design of analogs with improved electronic and reactivity profiles.

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in understanding the binding mode of this compound and its analogs to their biological targets, such as G-protein coupled receptors or kinases. nih.gov

The process involves:

Preparation of Protein and Ligand Structures: The three-dimensional structures of the target protein (often obtained from the Protein Data Bank) and the ligand are prepared. This includes adding hydrogen atoms and assigning appropriate charges.

Docking Algorithm: A docking program, such as AutoDock Vina, is used to explore various possible conformations of the ligand within the protein's binding site.

Scoring Function: A scoring function is used to estimate the binding affinity for each conformation, typically reported as a binding energy value (e.g., in kcal/mol). researchgate.net Lower binding energies generally indicate more favorable binding.

Docking studies have been used to investigate the interactions of piperazine-containing compounds with various receptors. For instance, studies on related piperazine derivatives have shown the importance of the piperazine nitrogen atoms in forming hydrogen bonds with key residues in the binding pocket. nih.gov The orientation of the pyridinyl and methyl groups can also significantly influence binding affinity and selectivity. Comparing the docking of 1-(pyridin-4-yl)piperazine derivatives with their piperidine counterparts has revealed that the protonation state at physiological pH can significantly impact binding affinity for targets like the sigma-1 receptor. nih.govacs.org

Table 1: Representative Molecular Docking Data for Piperazine Derivatives

| Compound | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

| (NZ,N'Z)-3,3'-(piperazine-1,4-diyl)bis(N-(-4-methyl benzylidene)propane-1-amine) | BRCA1 (PDB ID not specified) | -6.80 | Not specified researchgate.net |

| Piperazine-containing 1,3,4-oxadiazole (B1194373) derivative | Not specified | Not specified | Not specified researchgate.net |

| 1-(Diphenylmethyl)piperazine | Not specified | Not specified | Not specified bohrium.com |

This table is for illustrative purposes and the data may not be directly for this compound but for structurally related compounds.

Molecular Dynamics Simulations for Conformational Sampling and Binding Thermodynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its conformational flexibility and the calculation of binding thermodynamics. acs.orgpeerj.compeerj.com MD simulations track the movements of atoms over time by solving Newton's equations of motion. acs.org

Key applications of MD simulations in the context of this compound include:

Conformational Analysis: MD simulations can explore the different conformations that the flexible piperazine ring and the methyl group can adopt, both in solution and when bound to a protein. researchgate.net

Binding Stability: By simulating the ligand-protein complex over nanoseconds or even microseconds, the stability of the binding pose predicted by docking can be assessed. researchgate.net Root Mean Square Deviation (RMSD) plots are often used to monitor the stability of the complex. peerj.com

Binding Free Energy Calculations: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimate of binding affinity than docking scores alone. peerj.com

MD simulations have been used to study the stability of various ligand-protein complexes, including those with piperazine derivatives, revealing how the system equilibrates and maintains key interactions over time. acs.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comd-nb.infomdpi.comresearchgate.netacs.org For this compound and its analogs, QSAR models can be developed to predict their activity against a specific biological target.

The QSAR modeling process typically involves:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

QSAR studies on pyridine and piperazine derivatives have identified key structural features that influence their biological activity. researchgate.netgu.se For example, the presence of specific substituents on the pyridine or piperazine rings can be correlated with increased or decreased potency. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogs.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel analogs of this compound with potentially improved properties.

There are two main types of virtual screening:

Ligand-Based Virtual Screening: This method uses the structure of a known active compound, like this compound, to find other molecules with similar properties.

Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein to dock a library of compounds and identify those with the best predicted binding affinity.

Once potential hits are identified through virtual screening, these can be used to design a focused library of novel analogues for synthesis and biological testing. This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space and the optimization of lead compounds. The synthesis of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives is an example of creating a library of analogues for biological evaluation. researchgate.net

Therapeutic Potential and Preclinical/clinical Investigations

The therapeutic potential of 3-Methyl-1-(pyridin-4-yl)piperazine and its analogs is being explored in a variety of disease areas. Preclinical studies in cellular and animal models are essential for evaluating the efficacy and safety of these compounds before they can be considered for human clinical trials.

Pyridin-4-ylpiperazine derivatives have shown promise in preclinical models of:

Leishmaniasis : As inhibitors of enzymes involved in the parasite's sterol biosynthesis. nih.gov

HCV Infection : As potential antiviral agents. google.com

Pain : As antagonists of the histamine (B1213489) H3 and sigma-1 receptors. nih.gov

Cancer : As inhibitors of phosphoglycerate dehydrogenase. nih.gov

While many of these investigations are still in the early stages, they highlight the broad therapeutic potential of this class of compounds.

Future Directions and Unexplored Avenues

The field of pyridin-4-ylpiperazine research is ripe with opportunities for further exploration. Future research will likely focus on several key areas:

Optimization of Lead Compounds : Continued SAR studies will aim to refine the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

Exploration of New Therapeutic Areas : The broad biological activity of piperazine (B1678402) derivatives suggests that they may have therapeutic potential in a wide range of diseases beyond those currently being investigated. researchgate.net

Development of Novel Synthetic Methods : The development of more efficient and scalable synthetic routes will be crucial for the large-scale production of these compounds for further research and potential clinical development. researchgate.net

Unanswered questions remain regarding the precise molecular mechanisms of action of many of these compounds and their long-term effects. Addressing these questions through continued research will be essential for realizing the full therapeutic potential of 3-Methyl-1-(pyridin-4-yl)piperazine and related compounds.

A Comprehensive Analysis of this compound: Synthesis and Chemical Transformations

The compound this compound is a significant scaffold in medicinal chemistry, forming the core of various molecules with diverse pharmacological activities. Understanding its synthesis and potential for derivatization is crucial for the development of new chemical entities. This article provides a detailed examination of the synthetic methodologies used to construct the this compound core and the chemical transformations that enable its functionalization.

Emerging Research Directions and Future Therapeutic Potential

Design and Synthesis of Multi-Target Directed Ligands Incorporating the Pyridin-4-ylpiperazine Motif

The complexity of diseases such as schizophrenia, depression, and neurodegenerative disorders has propelled the shift from a "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). doi.org MTDLs are single chemical entities designed to modulate multiple biological targets simultaneously, which can lead to enhanced efficacy and a more favorable side-effect profile. nih.gov The pyridin-4-ylpiperazine scaffold is a cornerstone in the design of such molecules, particularly for neuropsychiatric disorders.

Research has focused on designing MTDLs that act on a combination of dopamine (B1211576) (e.g., D₂) and serotonin (B10506) (e.g., 5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇) receptors. nih.govnih.govresearchgate.net For instance, derivatives have been synthesized that combine structural features to achieve a specific polypharmacological profile deemed beneficial for treating schizophrenia. nih.govresearchgate.net In these designs, the pyridin-4-yl group often serves as a key pharmacophoric element for interacting with aminergic G-protein-coupled receptors (GPCRs), while the piperazine (B1678402) acts as a versatile linker. The introduction of substituents, such as a methyl group on the piperazine ring, can significantly alter receptor affinity and selectivity. While a pyridin-4-yl substituent attached to the piperazine ring was found to render a compound inactive towards the 5-HT₂A receptor in one study, modifications on the piperazine itself are a key strategy for tuning activity at other targets like the D₂ and 5-HT₁A receptors. nih.gov

Another successful application of this motif is in the development of dual-target antagonists for the histamine (B1213489) H₃ and sigma-1 (σ₁) receptors, which have shown promise in models of neuropathic pain. ugr.es Docking studies revealed that derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core are key to this dual activity. ugr.es The design strategy often involves linking this core scaffold to other pharmacophores via alkyl chains of varying lengths to optimize binding at multiple targets.

The synthesis of these MTDLs typically involves multi-step sequences, often starting with the core 3-Methyl-1-(pyridin-4-yl)piperazine or its precursors. smolecule.com Common synthetic strategies include nucleophilic aromatic substitution, Buchwald-Hartwig amination, and reductive amination to append the piperazine moiety to various heterocyclic and aromatic systems. mdpi.com

Exploration of New Therapeutic Applications for Pyridin-4-ylpiperazine Derivatives

The versatility of the piperazine scaffold has led to its exploration in a wide array of therapeutic areas beyond its initial focus. researchgate.netrjptonline.org Derivatives of pyridin-4-ylpiperazine are being investigated for a range of conditions, highlighting the motif's broad biological potential.

Neurodegenerative Diseases: In the context of Alzheimer's disease, piperazine-based MTDLs have been designed to inhibit cholinesterases (AChE and BChE) and modulate other targets like the 5-HT₆ receptor or β-secretase (BACE1). doi.orgmdpi.com The ability to simultaneously address cholinergic decline and amyloid-beta plaque formation is a promising therapeutic strategy. mdpi.com

Oncology: Piperazine derivatives have shown significant potential as anticancer agents. researchgate.net They are integral components of kinase inhibitors and compounds designed to induce apoptosis in various cancer cell lines, including lung and cervical cancer. researchgate.netrjptonline.org

Infectious Diseases: The pyridin-4-ylpiperazine core has been incorporated into molecules with anti-infective properties. Research into 4′-(Piperazin-1-yl)benzanilides has produced compounds with broad-spectrum activity against Plasmodium falciparum (the parasite causing malaria) and various Gram-positive and Gram-negative bacteria. mdpi.com

The following table summarizes the inhibitory activities of selected piperazine derivatives in different therapeutic areas, illustrating the broad applicability of the core structure.

| Compound Class | Therapeutic Target | Key Findings | Reference |

|---|---|---|---|

| Indazole-piperazine hybrids | D₂, 5-HT₁A, 5-HT₂A Receptors | Multi-target profile for potential antipsychotic applications. | nih.govresearchgate.net |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-1/COX-2 | Promising anti-inflammatory and antioxidant activity. | researchgate.net |

| 4′-(Piperazin-1-yl)benzanilides | P. falciparum, Bacteria | A diarylthioether derivative showed potent antiplasmodial and broad-spectrum antibacterial activity. | mdpi.com |

| Chromone-donepezil hybrids | Cholinesterases (AChE/BChE) | Dual inhibition relevant to Alzheimer's disease treatment. | mdpi.com |

Advancements in Analytical Methodologies for Complex Biological Matrices

The progression of drug candidates through preclinical and clinical development requires robust analytical methods to quantify the compound and its metabolites in complex biological matrices such as plasma and tissue. For derivatives of this compound, several advanced analytical techniques are employed. smolecule.com

High-Performance Liquid Chromatography (HPLC) coupled with either ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach. smolecule.comresearchgate.net LC-MS is particularly favored for its high sensitivity and selectivity, allowing for the accurate quantification of low concentrations of the drug in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of piperazine derivatives. smolecule.comunodc.org These methods are crucial for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.

The development of these analytical procedures often requires careful optimization of sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic conditions (e.g., column type, mobile phase composition), and detector settings to ensure accuracy, precision, and reliability. researchgate.net

Innovations in Process Chemistry for Sustainable Production

As drug candidates advance towards commercialization, the development of scalable, cost-effective, and environmentally sustainable manufacturing processes becomes paramount. tandfonline.com Research into the process chemistry of piperazine-containing drugs focuses on improving yields, reducing waste, and minimizing the use of hazardous reagents. mdpi.comresearchgate.net

Innovations in this area include:

Process Optimization: Systematically optimizing reaction variables such as reagent stoichiometry, temperature, and purification techniques can significantly increase yield and purity. For example, in the synthesis of a piperazine intermediate, careful control of reactants and the use of specific crystallization methods (e.g., forming an oxalate (B1200264) salt) led to purity levels over 99% and a 25-30% reduction in production costs. tandfonline.com

Novel Catalytic Systems: The development of more efficient catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the construction of key C-N bonds under milder conditions and with greater efficiency. rjptonline.org

Flow Chemistry: The potential use of continuous flow chemistry offers a path to enhance process efficiency, improve safety, and further reduce environmental impact compared to traditional batch processing. tandfonline.com

Integration of In Silico and Experimental Approaches for Accelerated Drug Discovery

The integration of computational (in silico) methods with experimental synthesis and biological testing has become a standard and powerful strategy in modern drug discovery. researchgate.netnih.gov This synergistic approach accelerates the identification and optimization of lead compounds.

For pyridin-4-ylpiperazine derivatives, computational tools are used in several key ways:

Molecular Docking: This technique predicts the binding mode of a ligand within the active site of a target protein. It helps to rationalize structure-activity relationships (SAR) and guide the design of new derivatives with improved affinity. ugr.esresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized molecules. researchgate.net

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.net This early assessment helps to prioritize compounds with favorable drug-like properties and identify potential liabilities before committing to costly and time-consuming synthesis and in vivo testing.

For example, in the development of TRPV1 antagonists based on a piperazine core, 3D-QSAR and molecular docking were used to explain how electrostatic fields and hydrogen bond acceptors contributed to biological activity. researchgate.net Similarly, in the design of anticancer piperazine dithiocarbamates, in silico modeling of the most potent compound helped to confirm its binding mode and alignment within the target enzyme's active site. nih.gov This iterative cycle of design, synthesis, testing, and computational analysis significantly streamlines the path to discovering new therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 3-methyl-1-(pyridin-4-yl)piperazine, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution between pyridine derivatives and methyl-substituted piperazines. Key steps include:

- Ring formation : Piperazine and pyridine rings are constructed via Mannich reactions or diazonium coupling (for aryl-substituted derivatives) .

- Solvent selection : Dichloromethane or acetonitrile enhances reaction efficiency due to their polarity and compatibility with nitrogen-containing intermediates .

- Purification : Recrystallization or column chromatography is critical for isolating high-purity products (>98% HPLC purity), especially for biological testing .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound derivatives?

- NMR spectroscopy : Proton and carbon-13 NMR resolve piperazine ring conformations and substituent orientations (e.g., distinguishing axial vs. equatorial methyl groups) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

- IR spectroscopy : Identifies functional groups (e.g., C-N stretches in piperazine at ~1,100 cm⁻¹) .

Advanced: How do structural modifications (e.g., cyclodextran inclusion) affect the compound’s toxicity and bioactivity?

Beta-cyclodextran inclusion reduces toxicity but compromises biological activity (e.g., antiplatelet effects) due to steric hindrance and reduced receptor accessibility. Computational modeling (docking studies) can predict this trade-off by analyzing steric occupancy and hydrogen-bonding potential . Experimental validation via cytotoxicity assays (e.g., MTT) and platelet aggregation tests is recommended to quantify this balance .

Advanced: What methodologies are used to investigate receptor binding affinity, particularly for serotonin (5-HT1A) or muscarinic (M1) receptors?

- Radioligand binding assays : Competitive displacement studies with tritiated ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) quantify IC₅₀ values .

- Isosteric replacements : Replacing the piperazine with a 3,7-diazabicyclo[3.3.0]octane scaffold enhances M1 antagonist activity (e.g., IC₅₀ improved from 1.5 μM to 0.23 μM) .

- Conformational analysis : X-ray crystallography or DFT calculations assess coplanarity between the pyridine and piperazine rings, which correlates with agonist/antagonist activity .

Advanced: How can computational tools predict the biological activity of novel derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target receptors (e.g., 5-HT1A), prioritizing derivatives with favorable binding energies .

- QSAR models : Train regression models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict antiplatelet or anxiolytic activity .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify derivatives with prolonged binding .

Advanced: How can contradictory spectral data (e.g., overlapping peaks in NMR) be resolved during structural elucidation?

- Multivariate analysis : Apply Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) to Raman or NMR spectra, isolating peaks specific to isomers (e.g., trifluoromethylphenylpiperazine derivatives) .

- DEPT-135 NMR : Differentiates CH₂ and CH₃ groups in crowded spectra, particularly for methyl-substituted piperazines .

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns carbons to adjacent protons in complex derivatives .

Basic: What are the solubility and stability considerations for handling this compound in experimental workflows?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but insoluble in hexane. Adjust pH to enhance aqueous solubility (e.g., HCl salt formation) .

- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or oxidizing agents to prevent degradation into pyridine oxides .

Advanced: How do substituent positions on the pyridine ring influence structure-activity relationships (SAR)?

- Meta vs. para substitution : Para-substituted pyridines (e.g., 4-fluorophenyl) enhance 5-HT1A affinity due to improved π-π stacking, while meta-substituents favor M1 antagonism via steric effects .

- Electron-withdrawing groups : Fluorine or trifluoromethyl groups at the pyridine 3-position increase metabolic stability and BBB penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.